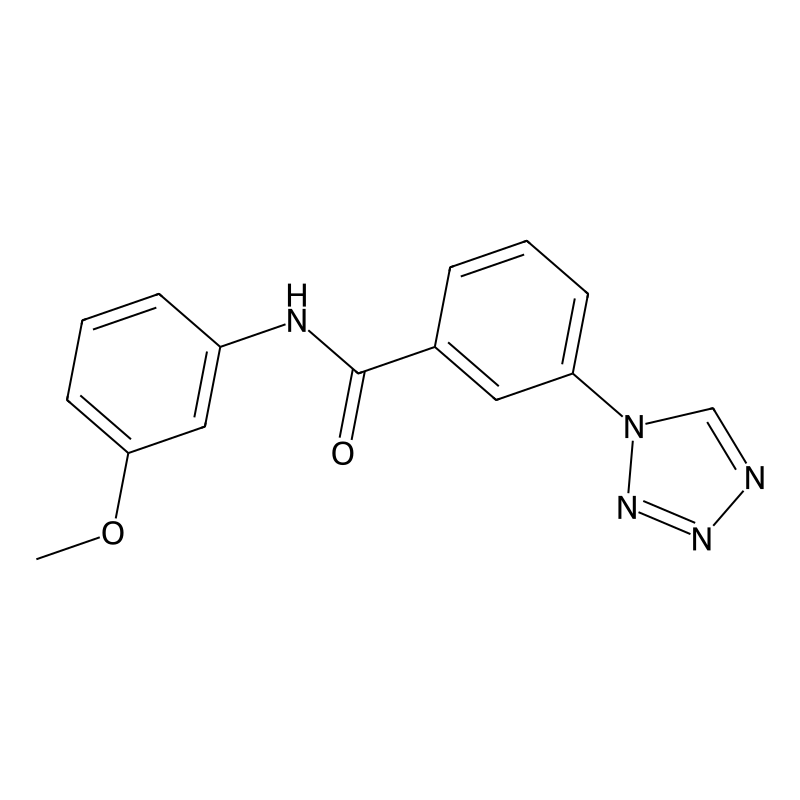

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a methoxyphenyl group and a tetrazolyl group attached to a benzamide core. The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.29 g/mol. Its structure can be represented by the following canonical SMILES notation:

The presence of the tetrazole ring in the structure is significant, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The methoxy group also contributes to the compound's potential pharmacological effects.

- Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

- Reduction: Reduction reactions can yield amines or other reduced forms.

- Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

The biological activities of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide are primarily attributed to its tetrazole moiety. Tetrazoles are known for exhibiting a broad spectrum of pharmacological effects, including:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.

- Anticancer Properties: Preliminary studies suggest it may interfere with cellular pathways involved in cancer cell proliferation and apoptosis.

- Anti-inflammatory Effects: Similar compounds have been investigated for their ability to reduce inflammation

The synthesis of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several key steps:

- Formation of the Benzamide Core: This is achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.

- Tetrazole Formation: A common method includes cycloaddition reactions involving nitriles and azides to form the tetrazole ring.

Industrial production methods may optimize these steps to enhance yield and purity, potentially employing catalysts and controlled reaction conditions

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in various fields:

- Pharmaceutical Research: Investigated for its potential as an antimicrobial and anticancer agent.

- Chemical Synthesis: Used as a building block for the synthesis of more complex molecules.

- Material Science: Explored for its properties in developing new materials with specific functionalities .

Interaction studies focus on the binding affinity of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with various biological targets, including enzymes and receptors. Techniques often employed include:

- Molecular Docking Studies: To predict how the compound interacts with specific proteins.

- In Vitro Assays: To evaluate its biological activity against selected targets.

These studies help elucidate the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. Here is a comparison highlighting its uniqueness:

Compound Name Structural Features Unique Aspects N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide Acetamide core instead of benzamide Potentially different pharmacological profile N-(4-butylphenyl)-3-(1H-tetrazol-1-yl)benzamide Different alkyl substitution Variation in side-chain length affecting activity 5-substituted tetrazole derivatives Various substituents on the tetrazole ring Different biological activities based on substitution pattern N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds. The presence of both methoxy and tetrazole groups enhances its potential as a therapeutic agent, making it a subject of ongoing research

XLogP3

2Hydrogen Bond Acceptor Count

5Hydrogen Bond Donor Count

1Exact Mass

295.10692467 g/molMonoisotopic Mass

295.10692467 g/molHeavy Atom Count

22Dates

Last modified: 04-15-2024Explore Compound Types

Get ideal chemicals from 750K+ compounds